Hexachlorocyclohexene

Description

Historical Context and Academic Significance of Hexachlorocyclohexane (B11772) Research

Hexachlorocyclohexane (HCH), a compound with the molecular formula C₆H₆Cl₆, was first synthesized by Michael Faraday in 1825 by reacting benzene (B151609) with chlorine in the presence of sunlight. tauw.com However, its potent insecticidal properties were not discovered until the early 1940s. tauw.com This discovery led to the large-scale production and widespread use of technical-grade HCH as a broad-spectrum pesticide. tauw.commdpi.com Technical HCH is a mixture of several stereoisomers, with the gamma-isomer (γ-HCH), known as lindane, being the most insecticidally active component. tauw.commdpi.comnih.gov

The academic significance of HCH research is multifaceted. Initially, it served as a classic model for studying stereoisomerism in cyclohexane (B81311) derivatives, analyzing how the different geometric positions of the chlorine atoms affect the stability of the cyclohexane conformation. wikipedia.org As its extensive use led to global environmental contamination, the research focus shifted. HCH isomers are now recognized as persistent organic pollutants (POPs) due to their resistance to degradation, bioaccumulation in food chains, and long-range environmental transport. mdpi.comdss.go.th Consequently, a significant body of research is dedicated to understanding their environmental fate, mechanisms of degradation, and the development of remediation technologies for contaminated sites. tandfonline.comresearchgate.netresearchgate.net The study of HCH has also driven advancements in understanding the evolution of microbial catabolic pathways for xenobiotic compounds. nih.govresearchgate.net

Nomenclature and Structural Overview of Hexachlorocyclohexane Isomers

The correct chemical name for this group of compounds is 1,2,3,4,5,6-hexachlorocyclohexane. inchem.org It is often referred to by the common, albeit incorrect, name "benzene hexachloride" (BHC). wikipedia.orginchem.org The compound exists as nine stereoisomers, which are distinct molecules that differ only in the three-dimensional orientation of the chlorine and hydrogen atoms attached to the cyclohexane ring. wikipedia.org

These isomers are designated by Greek letters (α, β, γ, δ, ε, ζ, η, θ). wikipedia.orgstackexchange.com The naming was likely based on the order of their isolation and characterization rather than a systematic convention. stackexchange.com The most common and environmentally significant isomers are alpha (α), beta (β), gamma (γ), and delta (δ)-HCH. tandfonline.comresearchgate.net The key structural difference among them is the arrangement of the six chlorine atoms in either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. wikipedia.orgnih.gov This variation in structure accounts for the significant differences in their physical, chemical, and biological properties, including their stability and toxicity. dss.go.thtandfonline.com For instance, the β-HCH isomer, with all six chlorine atoms in the more stable equatorial positions, is the most persistent and physically stable of the isomers. nih.gov

Table 1: Major Isomers of Hexachlorocyclohexane

| Isomer Name | CAS Number | Structural Feature (Chlorine Atom Orientation) |

| α-HCH | 319-84-6 | One enantiomeric pair (optically active) wikipedia.org |

| β-HCH | 319-85-7 | All six chlorine atoms are in equatorial positions nih.gov |

| γ-HCH (Lindane) | 58-89-9 | Three axial and three equatorial chlorine atoms dss.go.th |

| δ-HCH | 319-86-8 | One of the most common isomers in technical mixtures wikipedia.org |

Research Trajectories for Hexachlorocyclohexene Derivatives and Intermediates

Research into the environmental fate and metabolism of HCH isomers has led to the identification of various unsaturated derivatives, including hexachlorocyclohexene (HCCH) and pentachlorocyclohexene (PCCH). researchgate.netcdc.govlindane.org These compounds are not typically produced commercially but are significant as intermediates in the degradation pathways of HCH.

The formation of these unsaturated compounds occurs primarily through elimination reactions, specifically dehydrochlorination, where a molecule of hydrogen chloride (HCl) is removed from the HCH structure. dss.go.thtandfonline.com This process can happen abiotically in alkaline environments or, more significantly, through microbial action. researchgate.net For example, the γ-isomer can undergo dehydrohalogenation to form pentachlorocyclohex-1-ene (PCCH) metabolites. dss.go.th

Several research trajectories focus on these derivatives:

Environmental Monitoring: Studies have detected HCH derivatives like tetrachlorocyclohexene (TeCCH) and pentachlorocyclohexene (PeCCH) in contaminated soil, water, and sediment near former HCH production sites. nih.gov Their presence can serve as an indicator of industrial HCH pollution and ongoing degradation processes. nih.govcsic.es

Metabolic Pathways: In vitro and in vivo studies have shown that HCH is metabolized in organisms to form these unsaturated intermediates. cdc.gov For instance, human and rat liver microsomes can convert γ-HCH into compounds including hexachlorocyclohexene. cdc.govlindane.org Further enzymatic action can hydroxylate PCCH to form tetrachlorocyclohexenols and trichlorocyclohexenediols. acs.org

Remediation Science: Understanding the formation and subsequent breakdown of hexachlorocyclohexene and other intermediates is crucial for developing effective bioremediation strategies. nih.govtandfonline.com The enzymes responsible for these transformations, such as haloalkane dehalogenases (e.g., LinB) and dehydrochlorinases (e.g., LinA), are key targets for research in enhancing the microbial degradation of HCH waste. nih.govacs.org The anaerobic degradation of HCH isomers can also proceed through intermediates like tetrachlorocyclohexene to ultimately form chlorobenzenes. nih.gov

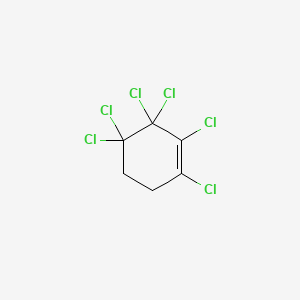

Structure

3D Structure

Properties

CAS No. |

58264-17-8 |

|---|---|

Molecular Formula |

C6H4Cl6 |

Molecular Weight |

288.8 g/mol |

IUPAC Name |

1,2,3,3,4,4-hexachlorocyclohexene |

InChI |

InChI=1S/C6H4Cl6/c7-3-1-2-5(9,10)6(11,12)4(3)8/h1-2H2 |

InChI Key |

ZRKVSJXJKCVUTH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C(=C1Cl)Cl)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Ii. Stereochemical and Conformational Analysis

Configurational Isomerism of Hexachlorocyclohexane (B11772)

Hexachlorocyclohexane (HCH), with the chemical formula C₆H₆Cl₆, is a polyhalogenated organic compound characterized by a six-carbon ring where each carbon is bonded to one hydrogen and one chlorine atom. This structure allows for multiple stereoisomers due to the different possible spatial arrangements of the chlorine substituents relative to the plane of the cyclohexane (B81311) ring. wikipedia.org There are nine possible stereoisomers of 1,2,3,4,5,6-hexachlorocyclohexane. wikipedia.orgscribd.com These consist of eight diastereomers, one of which (alpha-HCH) is chiral and exists as a pair of enantiomers. wikipedia.org

The most common and environmentally significant isomers are designated by Greek letters: α, β, γ, δ, and ε. rsc.orgresearchgate.net Technical-grade HCH is a mixture of these isomers, with α-HCH being the most abundant component (60-70%). oup.comdss.go.th The insecticidal properties are almost exclusively associated with the γ-isomer, also known as lindane. wikipedia.orgoup.com

The configuration of each isomer is defined by the axial (a) or equatorial (e) positions of the chlorine atoms on the chair-form of the cyclohexane ring. researchgate.netdoi.org This positioning has a profound impact on the molecule's physical, chemical, and toxicological properties. researchgate.netdss.go.th For instance, the β-HCH isomer, with all six chlorine atoms in the more stable equatorial positions, exhibits greater physical and metabolic stability compared to other isomers. dss.go.thdoi.org

Table 1: Configurational Details of Major Hexachlorocyclohexane (HCH) Isomers This table provides an overview of the chlorine atom configurations for the primary HCH isomers.

| Isomer | Chlorine Configuration (axial 'a', equatorial 'e') | Chirality | Abundance in Technical Mixture |

| α-HCH | aaeeee | Chiral (exists as (+)- and (-)-enantiomers) | 60-70% |

| β-HCH | eeeeee | Achiral | 5-12% |

| γ-HCH | aaaeee | Achiral | 10-12% |

| δ-HCH | aeeeee | Achiral | 6-10% |

| ε-HCH | aeeaee | Achiral | 3-4% |

Conformational Dynamics and Stability of Hexachlorocyclohexane Isomers

The conformational analysis of HCH isomers is centered on the stability of the cyclohexane ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. rsc.org The stability of each isomer's conformers is largely dictated by the steric hindrance introduced by the bulky chlorine atoms. scribd.comrsc.org Conformations that place chlorine atoms in equatorial positions are generally more stable than those with axial chlorines. Axial substituents lead to unfavorable 1,3-diaxial interactions, which are steric clashes with other axial atoms on the same side of the ring. scribd.com

Each HCH isomer can exist in two chair conformers that are in rapid equilibrium through a process called ring-flipping. doi.org This flip converts all axial bonds to equatorial and vice versa. doi.org The relative stability of an isomer is determined by the energetic preference for one chair form over the other.

β-HCH : This isomer is the most stable of all HCH isomers. dss.go.th Its most stable conformation has all six chlorine atoms in equatorial positions (eeeeee), which completely avoids 1,3-diaxial interactions. dss.go.thdoi.org This exceptional stability contributes to its high persistence and bioaccumulation potential. researchgate.netdss.go.th

α-HCH : In its most stable chair form, the α-isomer has two axial and four equatorial chlorines (aaeeee). doi.org

γ-HCH (Lindane) : The most stable conformer of the γ-isomer possesses three axial and three equatorial chlorines (aaaeee). doi.org

δ-HCH : This isomer has one axial and five equatorial chlorines (aeeeee) in its preferred conformation. doi.org

The isomers that require a ring-flip to an unstable conformer to undergo degradation reactions, such as β-HCH and δ-HCH, are generally more resistant to transformation. doi.org

Table 2: Conformational Stability of HCH Isomers This interactive table outlines the relative stability based on the arrangement of chlorine atoms in the most stable chair conformation.

| Isomer | Most Stable Conformation (a/e) | Key Stability Factor | Relative Stability |

| β-HCH | eeeeee | No 1,3-diaxial interactions | Highest |

| δ-HCH | aeeeee | One axial chlorine | Moderate |

| α-HCH | aaeeee | Two axial chlorines | Moderate |

| γ-HCH | aaaeee | Three axial chlorines | Lower |

Stereochemical Characterization of Pentachlorocyclohexene and Tetrachlorocyclohexene Intermediates

The microbial degradation of HCH isomers often proceeds through dehydrochlorination, leading to the formation of pentachlorocyclohexene (PCCH) and subsequently tetrachlorocyclohexene (TCCH) as key intermediates. nih.govconicet.gov.ar The stereochemistry of these intermediates is dependent on the parent HCH isomer and the enzymatic pathway.

The enzyme γ-hexachlorocyclohexane dehydrochlorinase (LinA) is crucial in the initial degradation steps of α-, γ-, and δ-HCH. researchgate.netplos.org LinA catalyzes a dehydrochlorination reaction that requires a hydrogen and a chlorine atom to be in a 1,2-biaxial (anti-periplanar) arrangement. researchgate.net

From γ-HCH : The enzymatic dehydrochlorination of γ-HCH by LinA is stereospecific. It results in the formation of a single PCCH enantiomer, identified as 1,3(R),4(S),5(S),6(R)-PCCH. researchgate.net This γ-PCCH intermediate can be further degraded. ebi.ac.uk

From α-HCH : The degradation of α-HCH also proceeds via the formation of a PCCH intermediate. conicet.gov.arresearchgate.net Studies have identified pentachlorocyclohexene and tetrachlorocyclohexenes as metabolites during the degradation of α-HCH by certain bacteria. conicet.gov.ar

From δ-HCH : δ-HCH is converted to δ-PCCH by the LinA enzyme. researchgate.net

Anaerobic Degradation : Under anaerobic conditions, the degradation of α-HCH and γ-HCH can produce tetrachlorocyclohexene (TCCH) intermediates. nih.gov For instance, the anaerobic degradation of α-HCH has been proposed to proceed via δ-3,4,5,6-tetrachloro-1-cyclohexene (δ-TCCH). nih.gov

The formation of these specific alkene intermediates is a critical step that opens the cyclohexane ring for further mineralization. conicet.gov.ar

Iii. Chemical Transformations and Reaction Pathways

Radical Addition Synthesis of Hexachlorocyclohexane (B11772) Isomers

Unlike electrophilic aromatic substitution which produces chlorobenzene (B131634), the synthesis of hexachlorocyclohexane isomers is achieved through the photochlorination of benzene (B151609). wikipedia.org This process involves a radical chain mechanism initiated by ultraviolet (UV) light (hν) or high temperature and pressure. wikipedia.org The reaction proceeds via three successive radical addition steps of chlorine (Cl₂) across the benzene ring, which destroys its aromaticity. wikipedia.org

The high carbon-hydrogen bond dissociation energy (112 kcal/mol) in benzene makes hydrogen abstraction unfavorable, favoring the addition reaction. wikipedia.org The initial addition of a chlorine molecule is followed by rapid subsequent additions, making it possible to isolate only the fully saturated hexachlorocyclohexane product. wikipedia.org This synthesis results in a technical mixture of isomers, with α-HCH (60–70%), β-HCH (5–12%), γ-HCH (10–15%), and δ-HCH (6–10%) being the primary constituents. cdc.gov

Abiotic Dehydrochlorination Reactions of Hexachlorocyclohexane

Dehydrochlorination, the elimination of hydrogen chloride (HCl), is a critical degradation pathway for HCH isomers, particularly under alkaline conditions. nih.gov This process converts HCH into less chlorinated and often more volatile compounds such as pentachlorocyclohexenes (PCCHs) and trichlorobenzenes (TCBs). nih.govfrontiersin.org The rate and mechanism of dehydrochlorination are highly dependent on the stereochemistry of the specific HCH isomer.

The bimolecular elimination (E2) mechanism is a primary pathway for the dehydrochlorination of HCH isomers. This reaction occurs in a single, concerted step where a base removes a proton (H⁺) while the chloride ion (Cl⁻) leaving group departs simultaneously. The E2 mechanism has a strict stereochemical requirement: the proton and the leaving group must be in an anti-periplanar (or trans-diaxial) conformation.

The γ-HCH isomer, for instance, has adjacent trans-diaxial hydrogen and chlorine atoms, making it susceptible to E2 elimination. nih.gov In contrast, the β-HCH isomer is the most persistent and recalcitrant, largely because all its chlorine substituents are in the stable equatorial position, meaning it lacks any adjacent trans-diaxial H/Cl pairs required for an efficient E2 reaction. nih.govresearchgate.net Its degradation must therefore proceed through less favorable pathways, such as elimination involving syn-arrangements. nih.gov The initial dehydrochlorination of γ-HCH via this pathway leads to the formation of γ-pentachlorocyclohexene (γ-PCCH). nih.gov

Nucleophilic substitution (SN2) reactions are generally less significant for HCH degradation compared to elimination reactions. An SN2 reaction involves a "backside attack" where a nucleophile attacks the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com This mechanism leads to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com

For HCH isomers, the cyclohexane (B81311) ring is sterically hindered by multiple bulky chlorine atoms. This steric hindrance makes it difficult for a nucleophile to access the carbon atom for a backside attack, thereby slowing down or preventing SN2 reactions. youtube.com Elimination reactions (like E2) are often kinetically favored over substitution for sterically hindered substrates like HCH.

The unimolecular conjugate base (E1cb) mechanism is another pathway for dehydrochlorination. This is a two-step process that occurs when the proton is particularly acidic, but the leaving group is poor or the stereochemistry is unfavorable for E2.

Step 1: A base removes a proton, forming a stabilized carbanion intermediate. rsc.org

Step 2: The carbanion expels the leaving group (chloride ion) to form a double bond.

This mechanism is relevant for HCH isomers where the E2 pathway is disfavored. High Hammett ρ values (a measure of reaction sensitivity to electronic effects) observed in the dehydrochlorination of similar polychlorinated compounds are indicative of a carbanion-like transition state, supporting the potential for an E1cb mechanism. rsc.org

Hydrolytic Degradation of Hexachlorocyclohexane and its Chlorinated Cyclohexene Products

Hydrolytic degradation involves the replacement of chlorine atoms with hydroxyl (-OH) groups from water. This pathway is particularly important for isomers that are resistant to dehydrochlorination, such as β-HCH. nih.gov The β- and δ-HCH isomers can undergo successive hydrolytic dechlorination reactions. researchgate.net

For example, the degradation of γ-HCH can proceed through an initial dehydrochlorination to γ-PCCH, which is then followed by hydrolytic steps. nih.govepfl.ch These reactions can convert pentachlorocyclohexenes into tetrachlorocyclohexenols and subsequently into trichlorocyclohexenediols. epfl.ch In aerobic microbial degradation, this process is often enzyme-mediated. For instance, the haloalkane dehalogenase LinB catalyzes the hydrolytic dechlorination of intermediates like 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,4-TCDN) to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) (2,5-DDOL). frontiersin.orgnih.gov

Redox Chemistry of Hexachlorocyclohexane Isomers

The redox chemistry of HCH isomers primarily involves reductive dechlorination, a process where chlorine atoms are removed and replaced with hydrogen. This pathway is significant under anaerobic conditions and can be facilitated by biotic or abiotic factors.

Under anaerobic conditions, γ-HCH can be readily dechlorinated to products like tetrachlorocyclohexene and monochlorobenzene. nih.gov This transformation can occur through sequential dichloroelimination steps. nih.gov Abiotic reduction can be achieved using zero-valent iron (Fe⁰), which rapidly reduces γ-HCH to benzene and chlorobenzene. researchgate.net

The reactivity of HCH isomers towards reduction is also linked to their stereochemistry. The rate of reductive dechlorination often correlates with the number of axially positioned chlorine atoms. The typical order of disappearance is γ-HCH > α-HCH > δ-HCH > β-HCH, which corresponds to a decreasing number of axial chlorines in their most stable conformations. researchgate.net The β-HCH isomer, with all equatorial chlorines, is the most resistant to reduction, just as it is to dehydrochlorination. nih.govresearchgate.net

Data Tables

Table 1: Relative Reactivity of HCH Isomers in Degradation Pathways

| Isomer | Dehydrochlorination (E2) Reactivity | Reductive Dechlorination Reactivity | Hydrolytic Degradation Susceptibility | Primary Reason for Reactivity/Recalcitrance |

|---|---|---|---|---|

| γ-HCH | High | High | Moderate | Presence of adjacent trans-diaxial H/Cl atoms facilitates elimination. nih.gov |

| α-HCH | Moderate | Moderate | Moderate | Possesses axial chlorine atoms, but conformation is less reactive than γ-HCH. researchgate.net |

| δ-HCH | Moderate | Low | High | Can undergo both dehydrochlorination and hydrolytic dechlorination. nih.govresearchgate.net |

| β-HCH | Very Low | Very Low | Low | All chlorine atoms are in stable equatorial positions, hindering E2 elimination and reduction. nih.govresearchgate.net |

Table 2: Major Products from HCH Transformation Pathways

| Reaction Pathway | Starting HCH Isomer(s) | Key Intermediates | Final Products (Examples) |

|---|---|---|---|

| Dehydrochlorination | γ-HCH, α-HCH | Pentachlorocyclohexene (PCCH), Tetrachlorocyclohexadiene (TCDN) | 1,2,4-Trichlorobenzene (B33124) (TCB) nih.govresearchgate.net |

| Hydrolytic Degradation | β-HCH, δ-HCH, PCCHs | Tetrachlorocyclohexenol, Trichlorocyclohexenediol | 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL) nih.govepfl.ch |

| Reductive Dechlorination | γ-HCH, α-HCH | Tetrachlorocyclohexene (TCCH) | Chlorobenzene, Benzene nih.govresearchgate.net |

Iv. Environmental Transport and Distribution Dynamics

Atmospheric Transport and Deposition of Hexachlorocyclohexane (B11772) Isomers

The isomers of hexachlorocyclohexane are semi-volatile, a characteristic that facilitates their long-range atmospheric transport. copernicus.org This "global distillation" or "grasshopper effect" involves the volatilization of HCH from warmer regions, atmospheric transport, and subsequent deposition in cooler, higher latitude environments like the Arctic. copernicus.orgacs.org As a result, HCH isomers are detected in the atmosphere in areas far from their original sources. dss.go.thiupac.org

In the atmosphere, HCH can be present in both the vapor and particulate phases. nih.gov However, due to their volatility, isomers like α-HCH and γ-HCH are predominantly found in the gas phase. dss.go.th The atmospheric lifetime of HCH isomers is significant, allowing for transport over vast distances before removal. lindane.orgresearchgate.net Removal from the atmosphere occurs through photodegradation by hydroxyl radicals, as well as wet and dry deposition. iupac.orgnih.gov

Studies have documented the atmospheric concentrations of HCH isomers globally. For instance, in a 2008 study, the sum of α-, γ-, and β-HCH concentrations in the lower atmosphere averaged 27 ± 11 pg m⁻³ in the Northern Hemisphere and 2.8 ± 1.1 pg m⁻³ in the Southern Hemisphere, highlighting the historical prevalence of HCH use in the Northern Hemisphere. copernicus.orgresearchgate.net

Inter-Compartmental Partitioning Equilibria (Air-Water-Soil)

Once released, HCH isomers partition among the air, water, and soil, driven by their distinct physicochemical properties. nih.gov Compared to other organochlorine pesticides like DDT, HCH isomers are generally more water-soluble and volatile, which accounts for their detection in all environmental compartments. dss.go.th

The partitioning behavior between air and water is crucial for the long-range transport and eventual fate of HCH. Air-water exchange gradients can indicate the direction of flux. For example, studies have shown net deposition for α-HCH and γ-HCH into oceanic surface waters, while β-HCH can be in a state of equilibrium or net deposition. copernicus.orgresearchgate.net

In the terrestrial environment, HCH isomers partition between the soil and the atmosphere. The soil/air partition coefficient (KSA) is a key parameter in understanding this process. dss.go.th Volatilization from soil is a primary mechanism for the re-entry of HCH into the atmosphere, contributing to its persistence and continued global distribution long after its use has ceased. dss.go.thnih.gov The partitioning is also influenced by soil properties such as organic matter content. dss.go.th

Mobility and Leaching Potential in Geologic Media

The movement of HCH isomers within and through soil and other geologic media is a significant environmental concern, particularly regarding the contamination of groundwater resources. The mobility of HCH in soil is generally considered to be low to moderate. nih.gov This mobility is influenced by the isomer's water solubility and its tendency to adsorb to soil organic carbon. nih.gov

The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this adsorption tendency. For γ-HCH, log Koc values have been reported to range from 2.810 to 3.5266, indicating a moderate potential for adsorption. nih.gov Despite this, leaching to groundwater can and does occur, especially in areas with high HCH application rates or at disposal sites. nih.gov For instance, groundwater samples from a former pesticide packaging facility in Florida showed HCH concentrations ranging from 30 to 420 μg/L. nih.gov

The β-HCH isomer is noted for its exceptional persistence in soil. nih.gov Its physical and chemical stability, attributed to the equatorial positioning of all its chlorine atoms, makes it more resistant to degradation. dss.go.thnih.gov Consequently, β-HCH can comprise a significant fraction of the total HCH residues in soil years after the last application. nih.gov

Isomer Ratios as Indicators of Environmental Processes

The relative abundance of different HCH isomers in environmental samples can provide valuable insights into the source, age, and transport pathways of the contamination. dss.go.thlindane.orgacs.org The ratio of α-HCH to γ-HCH is a widely used indicator. lindane.orgacs.org Technical HCH mixtures typically have an α/γ ratio of 4 to 7, while the insecticide lindane is composed of at least 99% γ-HCH. acs.org

A high α/γ ratio in remote areas is often indicative of the long-range transport of aged technical HCH residues, as α-HCH is more persistent in the atmosphere than γ-HCH. acs.orgnih.govresearchgate.net Conversely, a lower α/γ ratio may suggest more recent, local use of lindane. nih.govlindane.org Seasonal variations in this ratio have also been observed, reflecting changes in atmospheric transport patterns and regional pesticide usage. nih.gov

The proportion of the highly persistent β-HCH isomer can serve as an indicator of the age of HCH contamination. researchgate.net Over time, as the less stable isomers like α-HCH and γ-HCH degrade, the relative concentration of β-HCH increases. pusan.ac.kr Therefore, a higher percentage of β-HCH suggests that the contamination is not recent. researchgate.net In some instances, β-HCH can become the predominant isomer in the environment long after the initial contamination event. nih.govosf.io

Table 1: Atmospheric Concentrations of HCH Isomers

| Region | α-HCH (pg m⁻³) | γ-HCH (pg m⁻³) | β-HCH (pg m⁻³) | Total HCH (pg m⁻³) |

|---|---|---|---|---|

| Northern Hemisphere (mean) | - | - | - | 27 ± 11 |

| Southern Hemisphere (mean) | - | - | - | 2.8 ± 1.1 |

| Deokjeok Island, South Korea (gaseous) | 9.65 ± 4.35 | 1.05 ± 0.48 | 3.21 ± 2.36 | 13.91 |

| Deokjeok Island, South Korea (particulate) | - | 0.21 ± 0.15 | - | - |

Data from a 2008 study of the Atlantic and Southern Oceans copernicus.orgresearchgate.net and a study on Deokjeok Island, South Korea. pusan.ac.kr

Table 2: Air-Water Exchange Flux of HCH Isomers

| Isomer | Mean Flux (pg m⁻² day⁻¹) | Direction |

|---|---|---|

| α-HCH | 3800 | Net Deposition |

| γ-HCH | 2000 | Net Deposition |

| β-HCH | <0 - 12 | Equilibrium (Volatilization) |

| β-HCH | 6 - 690 | Net Deposition |

Data from a 2008 study of the Atlantic and Southern Oceans. copernicus.orgresearchgate.net

V. Microbial Degradation and Enzymatic Biotransformation

Aerobic Biotransformation Pathways of Hexachlorocyclohexane (B11772) Isomers

Under aerobic conditions, several bacterial strains, particularly those belonging to the genus Sphingobium, have been shown to degrade HCH isomers. nih.gov The primary mechanism involves a series of enzymatic reactions known as the "Lin pathway". nih.gov This pathway is responsible for the conversion of various HCH isomers into intermediates that can enter central metabolic cycles. frontiersin.org

The initial step in the aerobic degradation of α-HCH, γ-HCH, and δ-HCH is catalyzed by the enzyme dehydrochlorinase, encoded by the linA gene. nih.govresearchgate.net LinA is a homotetrameric protein that carries out dehydrochlorination, removing a molecule of hydrogen chloride (HCl) from the HCH ring. frontiersin.orgresearchgate.net This reaction occurs stereoselectively, specifically targeting a trans-diaxial pair of hydrogen and chlorine atoms. researchgate.net The inability of LinA to act on β-HCH is due to the absence of such a conformational arrangement in its structure. nih.gov

The activity of LinA variants, such as LinA1 and LinA2, which differ by a small number of amino acids, can exhibit different substrate specificities and enantioselectivities. nih.govnih.gov For instance, both LinA1 and LinA2 convert δ-HCH to the same δ-pentachlorocyclohexene (δ-PCCH) enantiomer. nih.gov However, they display opposite enantioselectivities when transforming racemic δ-PCCH. nih.gov LinA2 generally shows higher catalytic efficiency (kcat/Km) for δ-HCH compared to LinA1. nih.gov The dehydrochlorination of γ-HCH by LinA proceeds through the formation of γ-pentachlorocyclohexene (γ-PCCH), which is then further converted to 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,4-TCDN). nih.govresearchgate.net

Table 1: Catalytic Efficiencies of LinA Variants with HCH Isomers

| LinA Variant | Substrate | Catalytic Efficiency (kcat/Km) (min⁻¹ μM⁻¹) | Products |

|---|---|---|---|

| LinA type 1 | γ-HCH | 86.2 ± 10.1 | γ-PCCH, 1,2,4-TCB, 1,2,3-TCB |

| LinA type 2 | γ-HCH | 59.3 ± 6.7 | γ-PCCH, 1,2,4-TCB, 1,2,3-TCB |

| LinA type 3 | γ-HCH | 59.3 ± 6.7 | γ-PCCH, 1,2,4-TCB, 1,2,3-TCB, 1,3,5-TCB |

Data sourced from scientific literature. nih.gov

Haloalkane dehalogenase, encoded by the linB gene, is another crucial enzyme in the aerobic degradation of HCH. nih.gov LinB catalyzes the hydrolytic dechlorination of HCH isomers and their intermediates, replacing a chlorine atom with a hydroxyl group from water. nih.govacs.org This enzyme is particularly important for the degradation of β-HCH and δ-HCH, which are more resistant to LinA. nih.govnih.gov

LinB from different Sphingobium strains can exhibit varied substrate specificities. nih.govresearchgate.net For example, LinB from Sphingobium indicum B90A can transform β-HCH to pentachlorocyclohexanol and further to tetrachlorocyclohexanediol. nih.govresearchgate.net In contrast, the LinB enzymes from Sphingobium japonicum UT26 and Sphingobium francense Sp+ can only catalyze the initial conversion to pentachlorocyclohexanol, with the product accumulating in the medium. nih.govresearchgate.net LinB is also responsible for the hydrolytic dechlorination of 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) (2,5-DDOL) in the γ-HCH degradation pathway. frontiersin.orgnih.gov

Table 2: Degradation of HCH Isomers by E. coli Expressing LinB from Different Strains

| LinB Source Strain | Substrate | Degradation after 72h (%) |

|---|---|---|

| S. indicum B90A | β-HCH | >80% (approx.) |

| S. francense Sp+ | β-HCH | 60% |

| S. japonicum UT26 | β-HCH | 40% |

| S. indicum B90A | δ-HCH | 100% (within 12h) |

| S. francense Sp+ | δ-HCH | 60% |

| S. japonicum UT26 | δ-HCH | Slow |

Data represents the percentage of substrate degraded. nih.gov

Following the initial dehalogenation steps, the degradation pathway continues with the involvement of other key enzymes. Dehydrogenase (LinC) acts on the 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL) intermediate, converting it further down the pathway. nih.govresearchgate.net

Reductive dechlorinase (LinD) plays a critical role in the lower pathway of HCH degradation. nih.govfrontiersin.org It catalyzes the reductive dechlorination of 2,5-dichlorohydroquinone (B146588) (2,5-DCHQ) to chlorohydroquinone (B41787) (CHQ). nih.govresearchgate.net This is a crucial step that prepares the molecule for subsequent ring cleavage. nih.gov

The enzymatic activities in the upper pathway of aerobic HCH degradation lead to the formation of several chlorinated intermediates. The dehydrochlorination of α-, γ-, and δ-HCH by LinA initially produces the corresponding pentachlorocyclohexene (PCCH) isomers (β-PCCH, γ-PCCH, and δ-PCCH, respectively). nih.govnih.gov

Further enzymatic reactions on these intermediates can lead to the formation of tetrachlorocyclohexenes (TCCH) and tetrachlorocyclohexadienes (TCDN). nih.gov For example, γ-HCH is converted via γ-PCCH to the putative intermediate 1,3,4,6-tetrachloro-1,4-cyclohexadiene. nih.gov In some cases, these intermediates can be transformed into more stable aromatic compounds like trichlorobenzenes (TCBs). nih.govnih.gov For instance, the degradation of δ-HCH by LinA can result in the formation of 1,2,4-TCB and 1,2,3-TCB. nih.gov The degradation of α-HCH by some actinobacteria has been shown to produce intermediates such as 1,2-dichlorobenzene, 1,3- or 1,4-dichlorobenzene, and trichlorobenzene isomers.

A key feature of the complete mineralization of HCH under aerobic conditions is the cleavage of the aromatic ring. After the formation of chlorohydroquinone (CHQ) and hydroquinone (B1673460) (HQ), ring cleavage oxygenases, such as LinE, catalyze the opening of the aromatic ring. nih.gov The direct ring cleavage of CHQ leads to the formation of an acylchloride, which is further transformed into maleylacetate (B1240894). nih.gov Alternatively, HQ can be ring-cleaved to produce γ-hydroxymuconic semialdehyde. nih.gov These intermediates are then channeled into the β-ketoadipate pathway and subsequently into the tricarboxylic acid (TCA) cycle, leading to their complete mineralization. frontiersin.orgresearchgate.net

Anaerobic Biotransformation Pathways of Hexachlorocyclohexane Isomers

Under anaerobic conditions, the biotransformation of HCH isomers proceeds through different pathways, primarily involving reductive dechlorination. nih.govresearchgate.net Several anaerobic bacteria, including Dehalococcoides and Clostridium species, have been implicated in these processes. nih.govnih.gov

The anaerobic degradation of γ-HCH is often initiated by two successive dichloroelimination reactions, resulting in the formation of γ-3,4,5,6-tetrachloro-1-cyclohexene (γ-TCCH) and subsequently 5,6-dichlorocyclohexa-1,2-diene. nih.gov A final dehydrochlorination step then produces chlorobenzene (B131634). nih.gov Similarly, the degradation of the α-isomer can proceed via δ-3,4,5,6-tetrachloro-1-cyclohexene. nih.gov The end products of anaerobic HCH biotransformation are typically less chlorinated compounds, such as monochlorobenzene (MCB) and benzene (B151609). nih.govethz.ch Another proposed anaerobic pathway involves the initial dechlorination to pentachlorocyclohexane, followed by the formation of dichlorobenzenes and finally chlorobenzene. researchgate.net The β-HCH isomer, which is highly persistent under aerobic conditions, can be biodegraded anaerobically to benzene and chlorobenzene. ethz.ch

Reductive Dechlorination Mechanisms

Under anoxic or anaerobic conditions, reductive dechlorination is a primary mechanism for HCH degradation. This process involves the sequential removal of chlorine atoms, where HCH isomers act as electron acceptors. Several groups of anaerobic bacteria have demonstrated the ability to carry out these transformations.

For instance, an anaerobic coculture enriched from HCH-polluted soil was found to reductively dechlorinate the β-HCH isomer to benzene and chlorobenzene. This process is a form of dehalorespiration, utilizing hydrogen as the electron donor. Phylogenetic analysis identified a Dehalobacter species as the key dehalogenating bacterium within this consortium. Similarly, studies with sulfate-reducing bacteria, such as Desulfococcus multivorans and Desulfovibrio gigas, have shown cometabolic dechlorination of γ-HCH.

In the downstream aerobic pathway, reductive dechlorination also plays a role. After initial transformation steps, the intermediate 2,5-dichlorohydroquinone (2,5-DCHQ) is reductively dechlorinated to chlorohydroquinone (CHQ), which can be further dechlorinated to hydroquinone (HQ). nih.gov

Table 1: Microorganisms Involved in Reductive Dechlorination of HCH

| Microorganism/Group | HCH Isomer(s) | Key Findings |

|---|---|---|

| Dehalobacter sp. | β-HCH | Functions in a coculture to dechlorinate β-HCH to benzene and chlorobenzene via dehalorespiration. |

| Desulfococcus multivorans | γ-HCH | Performs cometabolic dichloroelimination of γ-HCH. |

| Desulfovibrio gigas | γ-HCH | Performs cometabolic dichloroelimination of γ-HCH. |

Dichloroelimination and Dehydrochlorination Routes

Dichloroelimination and dehydrochlorination are crucial enzymatic steps in the breakdown of the HCH cyclohexane (B81311) ring, occurring under both anaerobic and aerobic conditions, though through different mechanisms and sequences.

Under anaerobic conditions, the degradation of γ-HCH and other isomers often proceeds through successive dichloroelimination reactions. nih.gov This process involves the removal of two chlorine atoms from adjacent carbons. For example, the transformation of γ-HCH can yield γ-3,4,5,6-tetrachlorocyclohexene (γ-TCCH). nih.gov Further dichloroelimination steps can lead to the formation of dichlorocyclohexadiene. Following these eliminations, a final dehydrochlorination step (removal of hydrogen and chlorine) typically produces chlorobenzene and benzene as end products. nih.gov The degradation of α-, β-, and δ-HCH isomers under anaerobic conditions is also understood to proceed via this pathway of sequential dichloroeliminations followed by dehydrochlorination. nih.gov

In aerobic bacteria, particularly sphingomonads, dehydrochlorination is the critical initial step in the degradation of γ-HCH and α-HCH. This reaction is catalyzed by the enzyme HCH dehydrochlorinase (LinA), which removes a molecule of hydrogen chloride (HCl) to form γ-pentachlorocyclohexene (γ-PCCH). nih.govnih.gov This initial conversion is a prerequisite for subsequent enzymatic attacks in the aerobic "lin pathway." nih.govnih.gov

Table 2: Comparison of Dechlorination Routes in HCH Degradation

| Feature | Anaerobic Pathway | Aerobic Pathway |

|---|---|---|

| Primary Mechanism | Successive Dichloroelimination | Dehydrochlorination / Hydrolytic Dechlorination |

| Initial Step (for γ-HCH) | Dichloroelimination | Dehydrochlorination (catalyzed by LinA) |

| Key Intermediates | γ-TCCH, Dichlorocyclohexadiene | γ-PCCH, 2,5-dichloro-2,5-cyclohexadiene-1,4-diol |

| End Products | Chlorobenzene, Benzene | Succinyl-CoA, Acetyl-CoA (via mineralization) |

| Oxygen Requirement | Anoxic | Oxic |

Diversity and Catabolic Potential of Hexachlorocyclohexane-Degrading Microorganisms

A wide array of microorganisms from different taxonomic groups have evolved the capacity to degrade HCH isomers, reflecting the widespread presence of this pollutant. These microbes possess specialized enzymes that allow them to utilize HCH as a source of carbon and energy.

Sphingomonas and Sphingobium Genera

The most extensively studied HCH-degrading bacteria belong to the genera Sphingomonas and Sphingobium. Several potent strains initially identified as Sphingomonas paucimobilis, such as UT26 and B90A, have been reclassified into the genus Sphingobium, as S. japonicum and S. indicum, respectively. These bacteria are notable for their ability to completely mineralize HCH isomers under aerobic conditions. frontiersin.org

Sphingobium indicum B90A, for instance, is recognized for its high degradation potential and its ability to break down the highly persistent β-HCH isomer. nih.govnih.gov The catabolic prowess of these bacteria is attributed to the lin gene system, which encodes the enzymes for the entire degradation pathway from HCH to central metabolic intermediates. frontiersin.orgasm.org Genomic analyses of various Sphingobium strains have revealed the genetic basis for their broad degradation capabilities, highlighting variations in the lin pathway that confer specificity toward different HCH isomers. asm.org

Table 3: Key HCH-Degrading Sphingobium Strains

| Strain | Previous Classification | Key Characteristics | HCH Isomers Degraded |

|---|---|---|---|

| Sphingobium japonicum UT26 | Sphingomonas paucimobilis | Archetypal strain for lin gene characterization. asm.org | α, γ, δ |

| Sphingobium indicum B90A | Sphingomonas paucimobilis | First strain shown to degrade β-HCH; efficient degrader of all major isomers. nih.govnih.gov | α, β, γ, δ |

Actinobacterial Contributions (Streptomyces, Microbacterium)

Actinobacteria are another significant group of microorganisms with the ability to degrade HCH. The genus Streptomyces, in particular, has demonstrated considerable potential for bioremediation. Streptomyces sp. M7 has been shown to effectively degrade not only γ-HCH but also the more recalcitrant α- and β-isomers, utilizing them as a carbon source. fao.org Studies on strain M7 have identified metabolites such as pentachlorocyclohexenes and tetrachlorocyclohexenes, confirming its catabolic activity. fao.orgresearchgate.net The degradation process in Streptomyces sp. M7 is supported by an active catabolism that provides the necessary energy and reducing equivalents. nih.gov

Other actinobacterial genera, including Microbacterium, have also been identified as HCH degraders. frontiersin.org For example, Microbacterium spp. strain P27, isolated from rhizospheric soil, effectively degraded 82.7% of lindane in a 15-day period. frontiersin.org

Microbial Consortia and Community Dynamics

In natural environments, HCH degradation is often the result of the synergistic activities of complex microbial communities rather than a single species. Microbial consortia can achieve more efficient and complete degradation by combining the metabolic capabilities of different microorganisms. frontiersin.orgacs.org

A clear example is the anaerobic degradation of β-HCH, which was accomplished by a coculture of a Dehalobacter species and a Sedimentibacter species. In this partnership, the Dehalobacter performs the reductive dechlorination while the Sedimentibacter likely provides essential nutrients or removes inhibitory byproducts. Acclimation of microbial consortia can also substantially enhance degradation rates. acs.org A consortium isolated from a sugarcane field was able to mineralize high concentrations of γ-HCH (300 μg/mL) within 108 hours after acclimation, a significant improvement over its initial capacity. acs.org The structure and diversity of the microbial community can change in response to HCH concentration, indicating a dynamic adaptation to the pollutant. frontiersin.org

Molecular Biology and Genomics of Hexachlorocyclohexane Degradation Genes (lin genes)

The aerobic degradation of HCH isomers in sphingomonads is governed by a set of genes collectively known as the lin genes. nih.gov These genes encode the enzymatic machinery required for the complete mineralization of HCH. nih.gov The lin pathway is generally divided into an upper pathway, which converts HCH to chlorohydroquinone (CHQ), and a lower pathway, which funnels CHQ into the tricarboxylic acid (TCA) cycle. researchgate.net

The key genes and their functions are:

linA : Encodes HCH dehydrochlorinase, which initiates the degradation of γ- and α-HCH. nih.govnih.gov

linB : Encodes a haloalkane dehalogenase that converts pentachlorocyclohexene (PCCH) to dichlorocyclohexadiene-diol. It is also involved in the initial steps of β- and δ-HCH degradation. nih.govnih.gov

linC : Encodes a dehydrogenase involved in the upper pathway. nih.gov

linD : Encodes a reductive dechlorinase that converts 2,5-dichloro-2,5-cyclohexadiene-1,4-diol to 2,5-dichlorohydroquinone (2,5-DCHQ) and subsequently to chlorohydroquinone (CHQ). researchgate.netnih.gov

linE : Encodes a ring cleavage dioxygenase that opens the aromatic ring of CHQ. nih.gov

linF : Encodes a maleylacetate reductase. researchgate.net

linG/H/J : Encode enzymes for the conversion of maleylacetate to succinyl-CoA and acetyl-CoA. frontiersin.org

linR/I : Encode transcriptional regulators that control the expression of other lin genes. nih.gov

Genomic studies have revealed that the lin genes are often dispersed throughout the bacterial genome, sometimes located on plasmids and frequently associated with insertion sequence elements like IS6100. nih.govispub.comresearchgate.net This genetic organization suggests that horizontal gene transfer has played a significant role in the dissemination of HCH degradation capabilities among different bacterial strains and across geographical locations. ispub.com Furthermore, the existence of different variants of linA and linB genes explains the varying substrate specificities for different HCH isomers observed among degrading strains. nih.govnih.gov

Table 4: Function of Key lin Genes in HCH Degradation

| Gene | Enzyme | Function in Degradation Pathway |

|---|---|---|

| linA | HCH Dehydrochlorinase | Initial dehydrochlorination of α-HCH and γ-HCH. nih.govnih.gov |

| linB | Haloalkane Dehalogenase | Hydrolytic dechlorination of intermediates like PCCH; initial attack on β-HCH and δ-HCH. nih.govnih.gov |

| linC | Dehydrogenase | Oxidation of chlorinated diol intermediates. nih.gov |

| linD | Reductive Dechlorinase | Reductive removal of chlorine from chlorinated diol and hydroquinone intermediates. researchgate.netnih.gov |

| linE | Ring Cleavage Dioxygenase | Cleavage of the aromatic ring of (chloro)hydroquinone. nih.gov |

| linF | Maleylacetate Reductase | Reduction of maleylacetate in the lower pathway. researchgate.net |

| linG/H | Succinyl-CoA:3-oxoadipate CoA transferase | Conversion to β-ketoadipyl CoA. frontiersin.org |

| linJ | β-ketoadipyl CoA thiolase | Thiolytic cleavage to succinyl-CoA and acetyl-CoA. frontiersin.org |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Hexachlorocyclohexane | HCH |

| γ-Hexachlorocyclohexane | γ-HCH / Lindane |

| α-Hexachlorocyclohexane | α-HCH |

| β-Hexachlorocyclohexane | β-HCH |

| δ-Hexachlorocyclohexane | δ-HCH |

| γ-3,4,5,6-tetrachlorocyclohexene | γ-TCCH |

| γ-Pentachlorocyclohexene | γ-PCCH |

| 2,5-Dichlorohydroquinone | 2,5-DCHQ |

| Chlorohydroquinone | CHQ |

| Hydroquinone | HQ |

| Hydrogen Chloride | HCl |

| Benzene | |

| Chlorobenzene | |

| Maleylacetate | |

| Succinyl-Coenzyme A | Succinyl-CoA |

Vi. Advanced Analytical Methodologies for Environmental and Biological Matrices

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone of HCH analysis, providing the necessary separation of isomers and metabolites from interfering matrix components. The choice of detector is critical for achieving the required sensitivity and specificity.

Gas chromatography coupled with an electron capture detector (GC-ECD) is a highly sensitive and widely used method for the quantitative analysis of HCH isomers. The ECD is particularly sensitive to electronegative compounds, such as the halogenated HCH molecules, allowing for detection at trace levels. measurlabs.com This makes GC-ECD an ideal technique for monitoring these pollutants in environmental samples like water, soil, and air. measurlabs.comnih.gov

The method involves injecting a prepared sample extract into the gas chromatograph, where the different HCH isomers are separated based on their boiling points and interaction with the stationary phase of the GC column. As the separated compounds exit the column, they enter the ECD, which contains a radioactive source (typically Nickel-63) that emits beta particles. These particles ionize the carrier gas, creating a steady electrical current. When an electronegative compound like HCH passes through, it captures electrons, causing a decrease in the current that is measured as a peak.

Research has demonstrated the effectiveness of GC-ECD for determining HCH concentrations in various matrices. For instance, a study utilizing microwave-assisted headspace liquid-phase microextraction followed by GC-ECD analysis established specific detection limits for HCH isomers in aquatic samples. nih.gov The high sensitivity of the ECD is a significant advantage, although its non-specific nature can sometimes lead to false positives if co-eluting interfering compounds are present in the sample. nih.govgcms.cz To mitigate this, comprehensive two-dimensional gas chromatography (GCxGC) can be employed to enhance peak separation and reduce interferences. gcms.cz

| HCH Isomer | Detection Limit (μg/L) |

|---|---|

| α-HCH | 0.05 |

| β-HCH | 0.4 |

| γ-HCH | 0.03 |

| δ-HCH | 0.1 |

While GC-ECD is excellent for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is a more powerful tool for the unambiguous identification of HCH isomers and their metabolites. nih.govnih.gov After separation by the GC, molecules are ionized, and the resulting charged fragments are separated by the mass spectrometer based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each compound, which acts as a chemical fingerprint, allowing for definitive identification by comparison to spectral libraries.

GC-MS is particularly vital for studying the biotransformation of HCH. In environmental and biological systems, microorganisms can degrade HCH isomers into various metabolites. Identifying these transformation products is key to understanding degradation pathways. For example, studies on the bacterium Sphingobium indicum B90A used GC-MS to identify several hydroxylated metabolites formed during the incubation of β-HCH and δ-HCH. scispace.com The polar nature of these metabolites often requires derivatization (e.g., acetylation) to improve their chromatographic properties before GC-MS analysis. scispace.com The use of selected ion monitoring (SIM) mode in GC-MS can significantly enhance sensitivity, allowing for the detection of ng/L levels of HCHs in water. nih.gov

| Parent Isomer | Metabolite Identified | Metabolite Class |

|---|---|---|

| β-HCH | B1 | Pentachlorocyclohexanol |

| β-HCH | B2 | Tetrachlorocyclohexane-1,4-diol |

| δ-HCH | D1 | Pentachlorocyclohexanol |

| δ-HCH | D2 | Tetrachlorocyclohexane-1,4-diol |

| δ-HCH | D3 | Tetrachloro-2-cyclohexen-1-ol |

| δ-HCH | D4 | Trichloro-2-cyclohexene-1,4-diol |

Spectroscopic Techniques for Structural Characterization

While chromatographic methods separate compounds, spectroscopic techniques are essential for elucidating their precise chemical structures, including stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the exact three-dimensional structure of organic molecules. unl.edu It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. unl.educore.ac.uk In the context of hexachlorocyclohexene, NMR is crucial for distinguishing between the different stereoisomers and for definitively identifying the structure of novel metabolites.

Techniques such as 1H NMR and 13C NMR provide information on the different hydrogen and carbon environments in the molecule. More advanced two-dimensional (2D) NMR experiments, like Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can establish direct and long-range connectivities between protons and carbons, allowing for the complete assembly of the molecular skeleton. core.ac.uk The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of atoms, which is critical for assigning the relative stereochemistry of substituents on the cyclohexane (B81311) ring. core.ac.uk Research on HCH metabolites has successfully used NMR, in conjunction with GC-MS, to determine the stereochemical configuration of transformation products like pentachlorocyclohexanols and tetrachlorocyclohexane-1,4-diols. scispace.com

Chirality is a key feature of some HCH isomers, notably α-HCH, which exists as a pair of enantiomers, (+)α-HCH and (-)α-HCH. These enantiomers have identical physical properties but can exhibit different biological activities and degradation rates. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a technique used to study these chiral molecules.

CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.gov Each enantiomer produces a CD spectrum that is a mirror image of the other, allowing for their distinction and quantification. nih.gov This technique is valuable for determining the enantiomeric ratio (ER) or enantiomeric excess (ee) of α-HCH in a sample. springernature.com Monitoring changes in the enantiomeric fraction (EF) can provide strong evidence of biological activity, as microorganisms often degrade one enantiomer preferentially over the other. iaea.org For example, a decrease in the EF of (-)α-HCH in wheat compartments indicated its preferential biological transformation. iaea.org

Isotope Ratio Mass Spectrometry for Source and Fate Assessment

Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful tool for tracking the source and assessing the environmental fate of contaminants like HCH. nih.govnih.gov This technique, typically performed using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS), measures the stable isotope ratios (e.g., ¹³C/¹²C) of individual compounds in a mixture. nih.gov

The primary applications of CSIA for HCH include:

Source Apportionment: Technical HCH mixtures from different manufacturers can have distinct isotopic signatures (δ¹³C values) due to variations in the benzene (B151609) feedstock and manufacturing processes. nih.govweebly.com This allows researchers to potentially trace contamination back to its source by comparing the isotopic fingerprint of HCH in the environment to those of known commercial products. weebly.com

Degradation Assessment: Biological and chemical degradation processes often exhibit kinetic isotope effects, where molecules containing the lighter isotope (e.g., ¹²C) react slightly faster than those with the heavier isotope (¹³C). nih.gov This results in the remaining, undegraded contaminant pool becoming progressively enriched in the heavier isotope. nih.govmdpi.com By measuring this isotopic enrichment, scientists can identify and quantify the extent of HCH degradation occurring at a contaminated site, providing a key line of evidence for natural attenuation. nih.govmdpi.com

The degree of isotopic change, or fractionation, is expressed as an enrichment factor (ε), which can be characteristic of a specific degradation pathway (e.g., aerobic vs. anaerobic). weebly.com

| Isomer | Measurement | Value (‰) | Significance | Source |

|---|---|---|---|---|

| α-HCH | Average Reference Value (GC-IRMS) | -26.23 ± 0.25 | Baseline for comparison | mdpi.com |

| β-HCH | Average Reference Value (GC-IRMS) | -25.90 ± 0.31 | Baseline for comparison | mdpi.com |

| γ-HCH | Average Reference Value (GC-IRMS) | -27.93 ± 0.31 | Baseline for comparison | mdpi.com |

| δ-HCH | Average Reference Value (GC-IRMS) | -26.84 ± 0.2 | Baseline for comparison | mdpi.com |

| α-HCH | Enrichment Factor (εC) during oxidation | -1.90 ± 0.10 | Quantifies isotope fractionation during chemical degradation | mdpi.com |

| γ-HCH (Lindane) | Enrichment Factor (εC) during reductive dechlorination | -3.4 ± 0.5 | Quantifies isotope fractionation during anaerobic biodegradation | weebly.com |

Advanced Extraction and Sample Preparation Protocols

The accuracy of advanced analytical methods like CSIA and ESIA is highly dependent on the efficiency of the preceding extraction and sample preparation steps. mdpi.comweebly.com These protocols are crucial for isolating HCH isomers from complex environmental matrices such as soil, sediment, and water, and for concentrating them to levels suitable for analysis without causing isotopic fractionation. weebly.comresearchgate.net

Accelerated Solvent Extraction (ASE), also known as pressurized fluid extraction, is a highly efficient technique for extracting organic compounds from solid and semi-solid samples. usda.govepa.gov ASE utilizes conventional solvents at elevated temperatures (typically 75–125 °C) and pressures (around 1500 psi), which enhances extraction kinetics and efficiency. usda.govthermofisher.com This allows for a significant reduction in extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. usda.govepa.gov

The optimization of ASE parameters is critical for achieving high recovery of HCH isomers. Key variables include the choice of solvent, extraction temperature, pressure, and static extraction time. usda.govnih.gov Studies have shown that solvent polarity plays a significant role; for instance, a mixture of a nonpolar and a polar solvent, such as hexane/acetone (1:1 v/v), often provides the best recoveries for a wide range of pesticides, including HCH isomers. encyclopedia.pub Temperature is another crucial factor, with optimal recoveries for aged residues often achieved between 100 °C and 130 °C. usda.gov Temperatures that are too high can lead to the co-extraction of interfering substances or potential degradation of the target analytes. usda.gov The efficiency of ASE has been demonstrated to be generally better than that of Soxhlet or solvent-shake extractions for pesticide residues in soil. epa.gov

| Matrix | Solvent | Temperature (°C) | Pressure (bar) | Reference |

|---|---|---|---|---|

| Polluted Landfill Soil | n-Hexane/Acetone | 100 | 103 | nih.gov |

| Dried Soils | Hexane/Acetone (1:1 v/v) followed by DCM | 100 | 103 then 138 | encyclopedia.pub |

| Aged Soil (generic pesticides) | Dichloromethane-Acetone (1:1 v/v) | 100-130 | >103 | usda.gov |

| Sediment (generic EDCs) | Methanol/Dichloromethane (50:50 v/v) | Not specified | Not specified | researchgate.net |

Ultrasonic-Assisted Extraction (UAE), also known as sonication, is a simple, rapid, and cost-effective method for extracting organic contaminants from solid matrices. researchgate.netresearchgate.net The technique utilizes high-frequency sound waves (typically >20 kHz) to create cavitation bubbles in the solvent. nih.govmdpi.com The formation and collapse of these bubbles generate powerful shear forces and micro-jets, which disrupt the sample matrix, enhance solvent penetration, and accelerate the mass transfer of analytes from the sample into the solvent. researchgate.netmdpi.com

The efficiency of UAE is influenced by several factors, including ultrasound frequency and power, extraction time, solvent type, and temperature. researchgate.netnih.gov Optimization studies for extracting priority pesticides, including HCH isomers, from marine sediments found the best performance at a frequency of 35 kHz. researchgate.net Increasing the temperature can significantly improve the extraction of compounds with high octanol-water partitioning coefficients. researchgate.net For instance, an optimal extraction of HCH from marine sediments was achieved at 80°C. researchgate.net UAE has been shown to provide high recoveries (70-111%) with good precision in a single extraction cycle. researchgate.net The method is valued for reducing extraction times and solvent consumption compared to conventional techniques. researchgate.netpan.pl

| Matrix | Analyte(s) | Solvent | Time (min) | Temperature (°C) | Frequency (kHz) | Reference |

|---|---|---|---|---|---|---|

| Marine Sediments | HCH Isomers & other pesticides | Not specified | Not specified | 80 | 35 | researchgate.net |

| Forest Soils | PAHs | Ethyl Acetate/n-Hexane (50:50) | 60 | 30 | Not specified | pan.pl |

| Soil/Sludge | PAHs | Acetone/n-Hexane (1:1) | 60 | Not specified | Not specified | mdpi.com |

| Sediments | Trace Metals | Phthalate Buffers | 25 | Not specified | Not specified | nih.gov |

Vii. Computational Chemistry and Predictive Modeling

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations have become instrumental in elucidating the complex reaction mechanisms and identifying the fleeting transition states involved in the transformation of hexachlorocyclohexene (HCH). These computational approaches provide a molecular-level understanding that is often inaccessible through experimental methods alone. By modeling the electronic structure and energy of molecules, researchers can map out the entire reaction pathway, calculate activation energies, and predict the most likely degradation products.

Density Functional Theory (DFT) in Dechlorination Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the dechlorination of HCH isomers. DFT calculations offer a good balance between computational cost and accuracy, making it feasible to study the intricate details of reaction mechanisms in relatively large molecular systems.

A detailed DFT study on the alkaline dehydrochlorination of β-HCH has provided significant insights into its slow degradation rate and the preferential formation of 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB) over the more thermodynamically stable 1,3,5-isomer. The calculations revealed a three-stage reaction mechanism involving two distinct reaction intermediates. The study demonstrated that the initial E2 elimination of HCl from β-HCH is the rate-determining step. Furthermore, the theoretical results explained the observed regioselectivity by showing that the preferred reaction pathway involves the abstraction of the most acidic allylic hydrogen from the first intermediate, leading to a second intermediate that exclusively yields 1,2,4-TCB.

These theoretical findings are crucial for understanding the persistence of β-HCH in the environment and for designing more effective remediation strategies. The agreement between the DFT-calculated mechanism and experimental observations underscores the predictive power of this computational approach.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) for Enzyme Catalysis

This dual-level approach allows for the accurate modeling of bond-breaking and bond-forming events within the enzyme's active site, while also accounting for the crucial influence of the protein matrix on the reaction. sci-hub.se The enzyme environment can provide steric constraints and electrostatic stabilization to the transition state, significantly impacting the reaction rate. sci-hub.se QM/MM simulations can elucidate the roles of specific amino acid residues in the catalytic mechanism, providing insights that are vital for protein engineering efforts aimed at enhancing the degradation efficiency of HCH-degrading enzymes. nih.gov Given the importance of enzymes like LinA and LinB in the degradation of HCH isomers, future QM/MM studies could provide a detailed, atomistic understanding of their catalytic mechanisms and substrate specificities. nih.gov

Molecular Dynamics Simulations of Hexachlorocyclohexane (B11772) and Enzyme Interactions

In the context of HCH, classical MD simulations have been employed to study the formation and dynamics of host-guest complexes between β-HCH and cyclodextrins. nih.gov These simulations have corroborated the formation of stable inclusion complexes, providing information on the geometry, energy, and structure of these systems in aqueous solutions. nih.gov Such studies are crucial for evaluating the potential of cyclodextrins in water purification and the selective separation of pesticides. nih.gov

While specific MD simulation studies focusing on the interaction of HCH with degradative enzymes were not prominent in the reviewed literature, the methodology is widely used to understand enzyme-substrate interactions. youtube.com MD simulations can reveal how the substrate docks into the active site, the conformational changes the enzyme undergoes to accommodate the substrate, and the network of interactions that stabilize the enzyme-substrate complex, paving the way for the catalytic reaction.

Predictive Modeling of Environmental Partitioning and Global Transport

Predictive models are essential tools for understanding and forecasting the environmental fate, partitioning, and long-range transport of persistent organic pollutants like hexachlorocyclohexene. These models integrate the physicochemical properties of the compound with environmental parameters to simulate its distribution across various environmental compartments, including air, water, soil, and biota.

Multimedia fugacity models are a common approach used to predict the environmental fate of chemicals on regional and global scales. nih.gov These models are based on the concept of fugacity, or the "escaping tendency" of a chemical from a particular phase. By calculating the fugacity in different environmental compartments, these models can predict the direction and rate of chemical transport and its ultimate sinks in the environment. For HCH, such models are crucial for assessing the potential for long-range atmospheric transport to remote regions like the Arctic and for understanding its partitioning behavior in different ecosystems. nih.gov The accuracy of these models relies on high-quality input data for the chemical's properties and the environmental characteristics of the study area.

Theoretical Characterization of Molecular Associations (e.g., Host-Guest Chemistry with Cyclodextrins)

The formation of inclusion complexes between hexachlorocyclohexene and host molecules like cyclodextrins represents a promising strategy for the remediation of HCH-contaminated water. Theoretical characterization of these molecular associations provides fundamental insights into the driving forces and stability of these complexes.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to theoretically characterize the interactions between β-HCH and different types of cyclodextrins (α-, β-, and γ-CDs). nih.gov These studies analyze the geometries, energies, and electronic structures of the host-guest complexes. nih.gov The calculations can identify the most stable configurations and elucidate the nature of the intermolecular interactions, which are often dominated by hydrophobic and van der Waals forces. nih.gov

Theoretical studies have shown that the size of the cyclodextrin (B1172386) cavity plays a crucial role in the stability of the inclusion complex. For instance, γ-CD, with its larger cavity, was found to form more stable complexes with certain pesticides compared to α-CD and β-CD. nih.gov These theoretical predictions are invaluable for the rational design of effective host molecules for the selective removal of HCH isomers from the environment.

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Analysis in Degradation

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data and derive relationships between chemical structure and biological activity or property. Structure-Activity Relationship (SAR) analysis is a key application of cheminformatics that can be used to understand the factors influencing the degradation of different hexachlorocyclohexene isomers.

The various isomers of HCH (α-, β-, γ-, and δ-) exhibit significantly different susceptibilities to microbial degradation. This difference in biodegradability is directly linked to their distinct stereochemistry. For example, the LinA and LinB enzymes, which are key players in the aerobic degradation of HCH, show different levels of activity towards the different isomers. nih.gov Sequence differences in these enzymes are a primary determinant of their substrate specificity. nih.gov

Cheminformatics approaches can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. These models aim to correlate the structural features of the HCH isomers (such as steric and electronic properties) with their degradation rates by specific enzymes or microbial consortia. By identifying the key molecular descriptors that govern biodegradability, QSAR models can help predict the environmental fate of other HCH-related compounds and guide the design of more effective bioremediation strategies. While specific cheminformatics studies on HCH degradation were not detailed in the provided search results, the principles of SAR are clearly relevant to understanding the varying persistence of HCH isomers. nih.gov

Q & A

Basic: What are the standard methodologies for assessing the toxicological profile of hexachlorocyclohexene isomers in epidemiological studies?

Answer:

The Agency for Toxic Substances and Disease Registry (ATSDR) outlines a systematic 8-step process for toxicological reviews, including:

- Step 2 : Literature search (PubMed, TOXCENTER) using isomer-specific queries (e.g., "gamma-hexachlorocyclohexane") and CAS numbers (608-73-1) .

- Step 3 : Data extraction using standardized forms to capture species, exposure routes (oral, dermal, inhalation), and outcomes (e.g., immunological effects) .

- Step 5 : Risk-of-bias assessment via criteria like cohort design validity and biomarker reliability .

Refer to Table C-1 (inclusion criteria) and Table C-2 (data extraction fields) for protocol design .

Advanced: How can researchers resolve contradictions in epidemiological data on hexachlorocyclohexene-induced immunological effects?

Answer:

Conflicting outcomes (e.g., Landgren et al. 2009 vs. Wang et al. 2021a) require:

- Confidence rating analysis : Evaluate study design rigor (e.g., cohort vs. case-control) and exposure verification (biomarker vs. self-report) using Table C-33 .

- Bias adjustment : Apply tools like the Newcastle-Ottawa Scale to quantify selection and measurement biases .

- Dose-response stratification : Isomer-specific toxicity (e.g., γ-HCH vs. β-HCH) must be disaggregated, as metabolic pathways differ significantly .

Basic: What are the critical physicochemical properties of hexachlorocyclohexene isomers relevant to environmental persistence studies?

Answer:

Key properties include:

- Solubility : β-HCH (0.24 mg/L at 20°C) vs. γ-HCH (7.3 mg/L), impacting bioaccumulation .

- Vapor pressure : γ-HCH (1.1 × 10⁻⁵ mmHg) influences atmospheric dispersion .

- Regulatory thresholds : CERCLA RQ exemptions for isomers due to variable ecotoxicity .

NIST Standard Reference Data (subscription required) provides isomer-specific thermodynamic profiles .

Advanced: What methodological frameworks are recommended for analyzing hexachlorocyclohexene’s neurotoxic mechanisms in in vitro models?

Answer:

- Experimental design : Use primary neuronal cultures exposed to isomer-specific concentrations (e.g., 0.1–10 µM γ-HCH) with controls for metabolic interference (e.g., CYP450 inhibitors) .

- Endpoint selection : Measure oxidative stress markers (e.g., ROS, glutathione depletion) and synaptic protein expression (e.g., synaptophysin) .

- Data validation : Cross-reference with ATSDR’s Levels of Significant Exposure tables for dose concordance .

Basic: How should researchers design a literature review strategy for hexachlorocyclohexene’s carcinogenic potential?

Answer:

- Search strings : Combine MeSH terms (e.g., "Hexachlorocyclohexane/toxicity"[Mesh]) with isomer synonyms (e.g., "Lindane") across PubMed, TOXCENTER, and NTRL .

- Screening criteria : Exclude ecological studies; prioritize cohort designs with individual exposure histories .

- Data synthesis : Use PRISMA flowcharts to document inclusion/exclusion ratios (e.g., 70/299 studies in ATSDR’s 2024 review) .

Advanced: What statistical approaches address heterogeneity in hexachlorocyclohexene toxicity meta-analyses?

Answer:

- Multilevel modeling : Account for nested data (e.g., subpopulations in Meng et al. 2016) .

- Sensitivity analysis : Test robustness by excluding high-bias studies (e.g., those lacking biomarker validation) .

- Isomer-specific stratification : Use random-effects models to pool γ-HCH and β-HCH data separately, as their ED50 values differ by orders of magnitude .

Basic: What ethical considerations apply to human studies on hexachlorocyclohexene exposure?

Answer:

- Informed consent : Mandatory for biomarker collection (e.g., serum HCH levels) in cohort studies .

- Confidentiality : Anonymize data from occupational cohorts (e.g., pesticide manufacturers) .

- Regulatory compliance : Align with IRB protocols referencing ATSDR’s Relevance to Public Health framework .

Advanced: How can metabolomic profiling clarify hexachlorocyclohexene’s species-specific toxicity?

Answer:

- LC-MS/MS workflows : Quantify HCH metabolites (e.g., pentachlorocyclohexene) in rodent vs. human hepatocytes .

- Pathway analysis : Use KEGG or Reactome to map isomer-specific disruptions (e.g., β-HCH and PPARγ signaling) .

- Cross-species extrapolation : Apply physiologically based pharmacokinetic (PBPK) models adjusted for CYP2B6 activity differences .

Basic: What are the validated biomarkers for hexachlorocyclohexene exposure in biological monitoring?

Answer:

- Serum/urine biomarkers : γ-HCH detection via GC-ECD (LOD: 0.01 µg/L) .

- Adipose tissue : β-HCH accumulation correlates with half-life (>100 days) .

- Quality control : Follow CDC’s NHANES protocols for batch correction and matrix effects .

Advanced: What computational tools predict hexachlorocyclohexene’s environmental fate under climate change scenarios?

Answer:

- Fugacity modeling : Use BETR-Global to simulate γ-HCH partitioning in Arctic ecosystems under warming trends .

- Machine learning : Train random forests on historical deposition data (e.g., EMEP) to forecast soil retention .

- Uncertainty quantification : Apply Monte Carlo simulations to address parameter variability (e.g., hydrolysis rates) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.